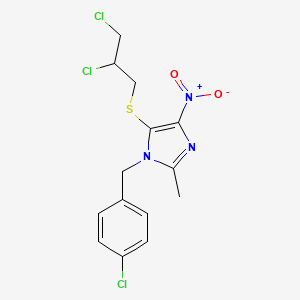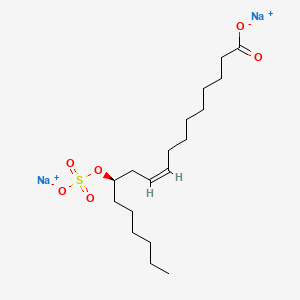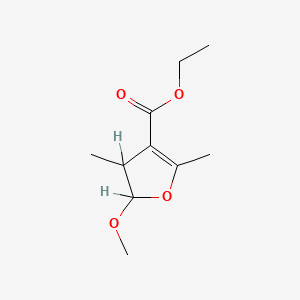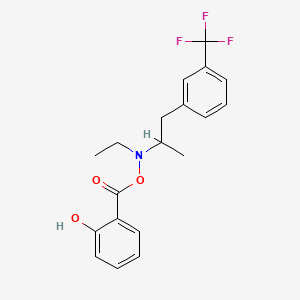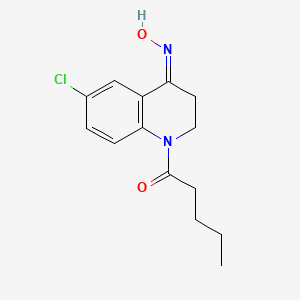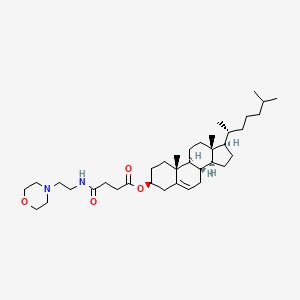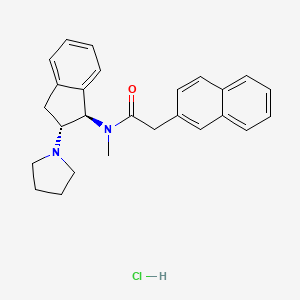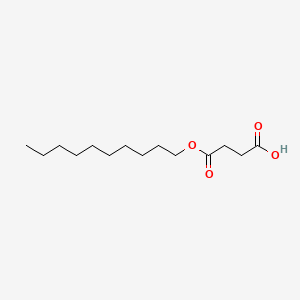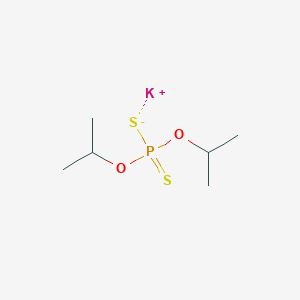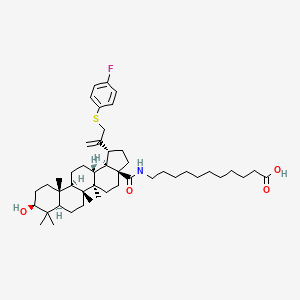
N-(3beta-Hydroxy-30-((4'-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton with various functional groups, including a fluorophenyl thioether and an aminoundecanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:
Formation of the Lupane Skeleton: This can be achieved through the cyclization of squalene or similar triterpenoid precursors.
Introduction of the Fluorophenyl Thioether Group: This step involves the nucleophilic substitution of a suitable lupane derivative with a fluorophenyl thiol under basic conditions.
Attachment of the Aminoundecanoic Acid Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The carbonyl group in the lupane skeleton can be reduced to a hydroxyl group using reagents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lupane derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anti-inflammatory: Potential anti-inflammatory properties due to the presence of the lupane skeleton.
Anticancer: Investigation into its potential anticancer activity.
Industry
Coatings: Use in the development of advanced coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it could interact with specific molecular targets, modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to the presence of the fluorophenyl thioether group and the aminoundecanoic acid moiety, which may confer distinct chemical and biological properties compared to other lupane-type triterpenoids.
Properties
CAS No. |
173106-39-3 |
|---|---|
Molecular Formula |
C47H72FNO4S |
Molecular Weight |
766.1 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(4-fluorophenyl)sulfanylprop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C47H72FNO4S/c1-32(31-54-34-18-16-33(48)17-19-34)35-22-27-47(42(53)49-30-14-12-10-8-7-9-11-13-15-40(51)52)29-28-45(5)36(41(35)47)20-21-38-44(4)25-24-39(50)43(2,3)37(44)23-26-46(38,45)6/h16-19,35-39,41,50H,1,7-15,20-31H2,2-6H3,(H,49,53)(H,51,52)/t35-,36+,37-,38+,39-,41+,44-,45+,46+,47-/m0/s1 |
InChI Key |
LGPNVOCPRCYNSW-QRXCWXLESA-N |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


